molecular formula C14H16N6O3S B2497011 3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034577-20-1

3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2497011
CAS No.: 2034577-20-1
M. Wt: 348.38
InChI Key: STBFMYVKRNWHHB-UHFFFAOYSA-N
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Description

The compound 3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a heterocyclic molecule featuring a pyrazine-2-carbonitrile core linked via an oxygen atom to a pyrrolidine ring. The pyrrolidine is further substituted with a sulfonyl group connected to a 1,2-dimethylimidazole moiety. While direct data on this compound is absent in the provided evidence, its structural analogs and synthetic strategies can be inferred from related studies .

Properties

IUPAC Name

3-[1-(1,2-dimethylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O3S/c1-10-18-13(9-19(10)2)24(21,22)20-6-3-11(8-20)23-14-12(7-15)16-4-5-17-14/h4-5,9,11H,3,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBFMYVKRNWHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that exhibits significant biological activity. Its structure includes a pyrazine ring, a carbonitrile group, and a sulfonamide moiety linked to a pyrrolidine derivative, which contributes to its potential as a therapeutic agent in various biological pathways.

Structural Characteristics

The molecular formula of this compound is C14H20N6O3SC_{14}H_{20}N_6O_3S, with a molecular weight of approximately 344.42 g/mol. The presence of the imidazole and pyrrolidine rings enhances its pharmacological properties and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with the active sites of target proteins, potentially leading to inhibition or modulation of their functions. The carbonitrile group may also contribute to its bioactivity by participating in nucleophilic attack mechanisms.

Biological Activity Profiles

Research has indicated various biological activities associated with this compound:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit key enzymes involved in metabolic pathways. For example, it may inhibit proteases or kinases, which are crucial in cancer and inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
  • Antiviral Properties : Some derivatives of similar compounds have shown antiviral activity against viruses such as HIV and HCV, indicating that this compound might also possess similar effects.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds that share structural features with 3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile:

  • Enzyme Interaction Studies : Research utilizing surface plasmon resonance has demonstrated that compounds with similar sulfonamide groups exhibit high binding affinity to serine proteases. This suggests that our compound may also bind effectively to similar targets, influencing enzyme activity .
  • Antimicrobial Testing : A study evaluating the antimicrobial efficacy of related pyrazole derivatives reported significant inhibition against various pathogens, highlighting the potential for this compound's application in treating infections .
  • Antiviral Activity : Compounds structurally analogous to our target have shown promising results in inhibiting viral replication in vitro. For instance, pyrazolecarboxamide hybrids were effective against HCV with an IC50 value of 6.7 μM . This indicates a possible antiviral mechanism worth investigating for our compound.

Comparative Analysis Table

Compound NameStructural FeaturesBiological Activity
3-(4-(1,2-Dimethylimidazol-4-sulfonyl)pyrrolidin-3-yloxy)pyrazinePyrazine ring, sulfonamide linkageEnzyme inhibition, antimicrobial
Pyrazolecarboxamide derivativesPyrazole core with carboxamideAntiviral against HCV
Imidazole-based compoundsImidazole ring with various substituentsBroad-spectrum enzyme inhibition

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of heterocyclic compounds, including those containing pyrazine and imidazole rings. These compounds have shown activity against various viruses, including influenza and HIV. For instance, derivatives of pyrazine have been reported to inhibit viral replication effectively, making them candidates for antiviral drug development .

Antimicrobial Properties

Compounds with imidazole and sulfonamide groups have demonstrated significant antimicrobial activity. Research indicates that these compounds can inhibit the growth of bacteria and fungi, suggesting their utility in treating infections caused by resistant strains .

Carbonic Anhydrase Inhibition

The compound's sulfonamide component may confer inhibitory effects on carbonic anhydrase enzymes. This inhibition has therapeutic implications in treating conditions like glaucoma and epilepsy by reducing intraocular pressure and modulating neuronal excitability .

Case Studies

StudyFocusFindings
Shih et al. (2020)Antiviral efficacyDeveloped new pyrazole compounds with effective anti-influenza virus activity .
Dawood et al. (2020)Antimicrobial propertiesIdentified novel pyrazole derivatives exhibiting significant inhibition against herpes simplex virus type 1 .
Ndungu et al. (2020)Carbonic anhydrase inhibitionEvaluated the inhibitory activity of sulfonamide-containing compounds against carbonic anhydrase isoforms, showing selective inhibition profiles .

Comparison with Similar Compounds

Pyrazole Carbonitrile Derivatives

Pyrazole-carbonitrile analogs, such as 3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile (), share the carbonitrile functional group but differ in core heterocycles (pyrazole vs. pyrazine). Key distinctions include:

  • Substituent Flexibility : The target compound’s pyrrolidine-sulfonyl-imidazole chain introduces steric bulk and polarity, contrasting with the azide and benzyl groups in ’s compound.
  • Synthetic Routes : The azide derivative in employs azido(trimethyl)silane and trifluoroacetic acid for cyclization, whereas the target compound likely requires sulfonation and coupling steps.
  • Spectroscopic Data : The azido-pyrazole carbonitrile in shows distinct IR peaks for the azide group (2139 cm⁻¹, vs) and carbonitrile (2231 cm⁻¹, s), while the target compound’s sulfonyl group would exhibit S=O stretching (~1350–1200 cm⁻¹) .

Pyrazine-Imidazole Hybrids

Compounds like 6-(2-methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid () share the pyrazine-imidazole framework but replace the carbonitrile with a carboxylic acid. Key differences:

  • Applications : Pyrazine-carboxylic acids are often intermediates in drug synthesis, whereas carbonitriles may serve as terminal pharmacophores .

Agrochemical Pyrazole Derivatives

Fipronil and ethiprole () are pyrazole carbonitriles used as insecticides. Comparison highlights:

  • Substituent Effects : Fipronil’s trifluoromethylsulfinyl group confers strong insecticidal activity, while the target compound’s imidazole-sulfonyl-pyrrolidine chain may offer distinct solubility and target specificity.
  • Bioactivity : Fipronil targets GABA receptors, whereas the target compound’s pyrazine core could interact with kinase or protease targets .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Key Substituents Application/Notes Reference
Target Compound Pyrazine Pyrrolidine-sulfonyl-imidazole chain Hypothetical drug candidate
3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile Pyrazole Azide, benzyl Synthetic intermediate
Fipronil Pyrazole Trifluoromethylsulfinyl Insecticide
6-(2-methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid Pyrazine Imidazole, carboxylic acid Chemical intermediate

Table 2: Spectroscopic Data for Selected Analogs

Compound (Reference) IR Peaks (cm⁻¹) 1H NMR (δ, ppm) MS (m/z)
3-azido-pyrazole carbonitrile 2139 (azide), 2231 (CN) 7.54 (s, 1H), 5.16 (s, 2H) 238 [M]+
Fipronil ~1350 (S=O)
Target Compound (Inferred) ~1350–1200 (S=O), ~2230 (CN)

Research Findings and Implications

  • Synthetic Challenges : The target compound’s sulfonyl-pyrrolidine linkage likely requires precise coupling conditions, contrasting with the azide-mediated synthesis in .
  • Stability : The sulfonyl group may enhance stability compared to azide-containing analogs, which are prone to decomposition .
  • Biological Potential: Structural parallels to fipronil suggest possible insecticidal activity, though pyrazine cores are more common in kinase inhibitors (e.g., imatinib analogs) .

Q & A

Q. How can researchers validate the compound’s interaction with biological targets in vivo?

  • Methodology :
  • Radiolabeling : Synthesize ¹⁴C-labeled analog for tissue distribution studies .
  • PET Imaging : Use ¹⁸F-labeled derivative to track biodistribution in animal models .
  • Knockout Models : Compare efficacy in wild-type vs. transgenic mice lacking target receptors .

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